Brensocatib - 1802148-05-5

Brensocatib

Catalog Number: EVT-260503
CAS Number: 1802148-05-5
Molecular Formula: C23H24N4O4
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brensocatib, also known as INS-1007 or AZD-7986, is a potent, selective, and reversible inhibitor of the enzyme dipeptidyl peptidase 1 (DPP1). [] It is a small-molecule drug that can be taken orally and has demonstrated good bioavailability in preclinical studies. [] Brensocatib acts by specifically targeting DPP1, an enzyme crucial for the activation of neutrophil serine proteases (NSPs) such as neutrophil elastase (NE), cathepsin G, and proteinase 3. [, , , ] These NSPs are involved in inflammatory responses and play a role in various inflammatory and autoimmune diseases. [, ]

Synthesis Analysis

While the provided literature mentions the synthesis of Brensocatib, [, ] specific details regarding the synthetic routes and methodologies are not discussed in detail.

Mechanism of Action

Brensocatib exerts its therapeutic effect through the inhibition of DPP1. [, ] DPP1 is primarily found in the bone marrow, where it plays a critical role in the maturation of neutrophils, specifically in activating NSPs. [, ] These NSPs are stored in granules within neutrophils and released upon activation, contributing to inflammatory responses. [, ]

By inhibiting DPP1, Brensocatib prevents the activation of NSPs in the bone marrow, thereby reducing the pool of active NSPs available for release by neutrophils. [, , , ] This reduction in active NSPs leads to a decrease in their damaging inflammatory effects. [, ]

Applications
  • Bronchiectasis: Clinical trials have investigated Brensocatib as a potential treatment for bronchiectasis, a chronic lung disease characterized by airway inflammation and mucus buildup. [, , , ] Results from Phase 2 trials demonstrated that Brensocatib effectively reduced exacerbations and improved clinical outcomes in patients with bronchiectasis. [, , ]

  • Rheumatoid Arthritis: Preclinical studies in animal models have suggested that Brensocatib might be effective in treating rheumatoid arthritis, an autoimmune disease causing joint inflammation. [] In these studies, Brensocatib significantly reduced inflammation and improved disease scores. []

  • Lupus Nephritis: Research in animal models has also indicated potential benefits of Brensocatib in treating lupus nephritis, a complication of lupus affecting the kidneys. [] Brensocatib treatment in these models led to reduced proteinuria, improved renal function, and decreased inflammatory cell infiltration in the kidneys. []

  • Other Inflammatory Diseases: The mechanism of action of Brensocatib, targeting neutrophil activity, suggests its potential application in other inflammatory diseases where neutrophils play a significant role. [] Further research is needed to explore its efficacy and safety in these conditions.

Future Directions
  • Further Clinical Trials: While promising, the findings from preclinical and Phase 2 clinical trials warrant further investigation in larger, Phase 3 clinical trials to confirm the efficacy and safety of Brensocatib in various diseases. [, , ]

  • Exploring New Applications: The mechanism of action of Brensocatib suggests its potential use in other neutrophil-mediated inflammatory and autoimmune diseases. [] Further research is needed to explore these possibilities.

Neutrophil Elastase (NE)

Relevance: Brensocatib, a dipeptidyl peptidase 1 (DPP1) inhibitor, indirectly reduces the activity of NE by preventing the activation of its precursor form in the bone marrow. [, , , , ]. Clinical trials have shown that Brensocatib treatment leads to reduced sputum NE levels in patients with bronchiectasis, suggesting its potential as a therapeutic strategy for managing NE-mediated inflammatory conditions. [, , , ].

Proteinase 3 (PR3)

Relevance: Similar to its effect on NE, Brensocatib indirectly inhibits PR3 activity by blocking DPP1, the enzyme responsible for activating PR3 precursors. [, ]. This inhibition of PR3, along with NE and Cathepsin G, suggests that Brensocatib's therapeutic potential extends to a broader range of neutrophil-mediated inflammatory diseases.

Cathepsin G (CatG)

Relevance: Brensocatib's inhibition of DPP1 also extends to CatG, effectively reducing its activity by preventing the maturation of its zymogen form. [, ]. This highlights Brensocatib's ability to broadly target multiple neutrophil serine proteases, including CatG, implicated in inflammatory pathologies.

Properties

CAS Number

1802148-05-5

Product Name

Brensocatib

IUPAC Name

(2S)-N-[(1S)-1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C23H24N4O4/c1-27-19-12-17(7-8-20(19)31-23(27)29)16-5-3-15(4-6-16)11-18(13-24)26-22(28)21-14-25-9-2-10-30-21/h3-8,12,18,21,25H,2,9-11,14H2,1H3,(H,26,28)/t18-,21-/m0/s1

InChI Key

AEXFXNFMSAAELR-RXVVDRJESA-N

SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O

Solubility

Soluble in DMSO

Synonyms

AZD7986; AZD-7986; AZD 7986; INS 1007; INS-1007; INS1007, Brensocatib

Canonical SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)CC(C#N)NC(=O)C4CNCCCO4)OC1=O

Isomeric SMILES

CN1C2=C(C=CC(=C2)C3=CC=C(C=C3)C[C@@H](C#N)NC(=O)[C@@H]4CNCCCO4)OC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.